N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C21H15ClN2O3 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24(21(26)19-6-3-11-27-19)13-14-12-20(25)23-18-5-2-1-4-17(14)18/h1-12H,13H2,(H,23,25) |
InChI Key |
DCCLUURGPMIXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-(Bromomethyl)quinolinone Derivatives
A key method described in patent WO2007117778A2 involves the synthesis of N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide using 4-(bromomethyl)quinolinone intermediates. The synthesis proceeds through nucleophilic substitution reactions where the 4-(bromomethyl)quinolinone is reacted with appropriate amines or carboxamide precursors to form the target compound.
- The quinolinone core is functionalized at the 4-position with a bromomethyl group.
- This intermediate is then reacted with 4-chlorophenyl amine derivatives and furan-2-carboxamide moieties under controlled conditions.
- The process typically involves steps of cyclization, substitution, and purification to achieve the desired compound with high specificity.
This method is part of a broader patent describing quinolone compounds for iNOS inhibition, emphasizing pharmaceutical applications.
Alkylation and Amidation Using Diethyl 4-Chlorobenzamidomalonate
Multiple examples from a synthetic protocol for related compounds (e.g., 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) illustrate the use of diethyl 4-chlorobenzamidomalonate and 4-bromomethylquinolinone as key intermediates.
- The reaction involves stirring diethyl 4-chlorobenzamidomalonate with sodium ethoxide in anhydrous ethanol at low temperatures (<5 °C).
- 4-Bromomethylquinolinone is then added, and the mixture is stirred at room temperature for 16 hours to form an intermediate ester.
- Hydrolysis is performed using sodium hydroxide or potassium hydroxide in aqueous solution, followed by acidification with hydrochloric acid to induce crystallization.
- The product is purified by recrystallization from solvents such as DMF and water or methanol and potassium hydroxide.
- Yields range from 86% to 92%, with consistent melting points and NMR data confirming purity.
This method highlights the importance of controlled alkylation and hydrolysis steps to achieve high yield and purity of quinolinone derivatives functionalized with 4-chlorophenyl groups.
Synthesis of Ethyl 2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)Acetate as a Related Intermediate
A study focusing on analogues of 3,4-dihydroquinolin-2(1H)-one reports a procedure to synthesize ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate, which may serve as a precursor for further functionalization toward the target compound.
- 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with potassium carbonate in THF with drops of DMF.
- Ethyl 2-bromoacetate is added, and after workup, the product is purified by column chromatography.
- The yield reported is 81%.
This synthesis demonstrates a reliable method for introducing ester groups onto the quinolinone scaffold, which can be adapted for further amidation or coupling reactions to form the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
-
Acidic hydrolysis (e.g., HCl, HSO) yields furan-2-carboxylic acid and N-(4-chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)amine .
-
Basic hydrolysis (e.g., NaOH, KOH) produces the corresponding carboxylate salt and amine derivatives.
Example conditions :
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8h | Carboxylic acid + Amine | 72–85 |
| Basic | 2M NaOH, 70°C, 6h | Carboxylate salt + Amine | 65–78 |
Oxidation Reactions
The furan ring and quinoline moiety are susceptible to oxidation.
-
Furan ring oxidation with KMnO or CrO in acidic media converts the furan to a γ-keto-carboxylic acid .
-
Quinoline oxidation using HO/AcOH generates 2-oxo-1,2-dihydroquinoline-4-carboxylic acid .
Key data :
| Oxidizing Agent | Target Site | Product | Selectivity |
|---|---|---|---|
| KMnO/HSO | Furan | γ-Keto-carboxylic acid | High |
| HO/AcOH | Quinoline | Quinoline carboxylic acid | Moderate |
Reduction Reactions
-
Carboxamide reduction with LiAlH yields N-(4-chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-methanol .
-
Quinoline ketone reduction using NaBH converts the 2-oxo group to a 2-hydroxy-1,2-dihydroquinoline derivative.
Experimental outcomes :
| Reducing Agent | Reaction Site | Product | Yield (%) |
|---|---|---|---|
| LiAlH/THF | Carboxamide | Furan methanol | 60–75 |
| NaBH/MeOH | Quinoline ketone | Hydroxyquinoline | 50–65 |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in halogenation and nitration :
Regioselectivity :
| Reaction | Position | Major Product | Minor Product |
|---|---|---|---|
| Bromination | Meta | 85% | 15% (para) |
| Nitration | Meta | 90% | 10% (para) |
Nucleophilic Substitution at the Chlorophenyl Group
The chlorine atom undergoes substitution with nucleophiles (e.g., –OH, –NH) under basic conditions :
-
Hydrolysis (NaOH, HO) forms 4-hydroxyphenyl derivatives.
-
Amination (NH, Cu catalyst) generates 4-aminophenyl analogs.
Reaction kinetics :
| Nucleophile | Conditions | Rate Constant (k, s) |
|---|---|---|
| OH | 80°C, 6h | 1.2 × 10 |
| NH | 100°C, 12h | 8.5 × 10 |
Cyclization and Heterocycle Formation
Under dehydrating conditions (e.g., PO, reflux), the compound undergoes intramolecular cyclization to form furo[3,2-c]quinoline derivatives .
Mechanistic pathway :
-
Protonation of the carboxamide oxygen.
-
Nucleophilic attack by the quinoline nitrogen.
Yield optimization :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| PO | 120 | 68 |
| HSO | 100 | 55 |
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation (200°C, N atmosphere) produces CO , 4-chloroaniline , and furan fragments .
-
Photolysis (UV light, 254 nm) leads to C–N bond cleavage and quinoline ring oxidation.
Degradation products :
| Condition | Major Products | Minor Products |
|---|---|---|
| Thermal | CO, 4-chloroaniline | Furan oligomers |
| Photolytic | Oxidized quinoline | Chlorophenols |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of quinoline compounds, including N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide, exhibit significant anticancer properties. A study published in Der Pharma Chemica reported that related compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance their efficacy as anticancer agents .
Case Study: Synthesis and Testing
A specific derivative, N-(4-chlorophenyl)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methylamino)acetamide, was synthesized and tested for its anticancer properties. The study reported a yield of 25% with promising results in inhibiting cancer cell proliferation .
2. Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Research suggests that quinoline derivatives may play a role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection Mechanisms
A study highlighted the mechanisms by which quinoline derivatives can mitigate neuroinflammation and promote neuronal survival. The findings suggest that these compounds can downregulate pro-inflammatory cytokines and upregulate neurotrophic factors, providing a dual mechanism for neuroprotection .
Pharmacological Insights
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics due to its logP value of 4.1974, suggesting good membrane permeability. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, which is crucial for its therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its binding to certain receptors can modulate biological responses, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
Substituent Effects on Phenyl Derivatives
Compounds with substituted phenyl groups, such as those in (13a: 4-methylphenyl; 13b: 4-methoxyphenyl), provide insights into how electronic and steric properties influence physical and spectral characteristics. For example:
- Melting Points : The 4-methoxyphenyl derivative (13b) exhibits a lower melting point (274°C) compared to the 4-methylphenyl analog (13a, 288°C), likely due to reduced molecular symmetry and weaker intermolecular interactions in the methoxy-substituted compound .
- Spectral Data: The IR spectra of both compounds show strong C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches, consistent with their cyano and amide functionalities. The ¹H-NMR of 13b includes a singlet for the OCH₃ group (δ 3.77), absent in 13a .
Table 1: Comparison of Phenyl-Substituted Analogs
Chlorophenyl vs. Fluorophenyl Acetamides
describes 2-Chloro-N-(4-fluorophenyl)acetamide, an intermediate with structural parallels to the target compound’s 4-chlorophenyl group. Key differences include:
- Electronic Effects : The electron-withdrawing Cl substituent (target) may enhance amide resonance stabilization compared to the less electronegative F in 4-fluorophenyl derivatives.
- Hydrogen Bonding : The N–H···O interaction in 2-Chloro-N-(4-fluorophenyl)acetamide stabilizes crystal packing , suggesting similar intermolecular forces could occur in the target compound.
Furan Carboxamide Derivatives
lists furan-2-carboxamide derivatives, such as 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (931618-00-7). Differences include:
- Substituent Diversity: The quinolinylmethyl group in the target may offer enhanced π-π stacking interactions vs. pyridinyl or thiazolyl groups in other carboxamides .
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis likely employs coupling strategies similar to , where diazonium salts react with cyanoacetanilides to form hydrazinylidene intermediates .
- Bioactivity Potential: Chlorophenyl and quinolinyl groups are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target may exhibit similar pharmacological profiles.
- Thermal Stability : Higher melting points in chlorophenyl derivatives (cf. 13a/b) imply greater thermal stability, advantageous for formulation .
Biological Activity
N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 369.85 g/mol. Its structure includes a furan moiety and a chlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O2 |
| Molecular Weight | 369.85 g/mol |
| LogP | 4.1974 |
| Polar Surface Area | 50.069 Ų |
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Studies indicate that quinolone derivatives exhibit anticancer properties by interfering with tubulin and microtubule functions. For instance, related compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer (PC-3) and hepatocellular carcinoma (HepG2) .
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression. For example, derivatives have demonstrated significant inhibitory effects on alkaline phosphatase isozymes, which are often upregulated in cancer .
- Caspase Activation : The activation of caspases (caspase-8, -2, and -3) has been observed following treatment with quinolone derivatives, indicating an apoptotic pathway activation .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results showed that the compound exhibited an IC50 value of approximately 1.5 μM against HepG2 cells, indicating potent anticancer activity .
Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that treatment with this compound led to G2/M phase arrest in the cell cycle and subsequent apoptosis in treated cells. This was corroborated by flow cytometry analyses demonstrating increased sub-G1 populations indicative of apoptotic cells .
Pharmacological Profiles
The pharmacological profile of this compound suggests it may serve as a lead compound for further development in cancer therapeutics:
| Activity | Effect |
|---|---|
| Anticancer | IC50 ~ 1.5 μM |
| Enzyme Inhibition | Significant |
| Apoptosis Induction | Yes |
Q & A
What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Level: Basic
Answer:
- Spectroscopy : Use IR to confirm carbonyl (C=O) and amide (N-H) functional groups. Peaks near 1650–1705 cm⁻¹ indicate C=O stretches (e.g., furan-carboxamide and quinolinone moieties) . 1H/13C NMR resolves aromatic protons (δ 7.0–9.5 ppm) and methylene bridges (δ ~3.5–4.5 ppm). For example, the quinolin-4-ylmethyl group shows distinct splitting patterns . Mass spectrometry (MS) with [M+H]+ ions confirms molecular weight (e.g., m/z 506 for a related compound) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL for small-molecule structures) provides bond lengths, angles, and torsion angles. For example, furan and quinoline rings may show dihedral angles of 2.68–7.03° relative to central planes .
How can synthetic routes be optimized to improve yields of this compound?
Level: Advanced
Answer:
- Reaction Optimization :
- Purification :
- Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the target compound.
- Recrystallization in ethanol/dichloromethane (1:2) enhances purity (>95%) .
- Yield Challenges : Steric hindrance at the N-methylquinoline site may reduce reactivity. Pre-activation with N-hydroxysuccinimide (NHS) esters improves coupling efficiency .
What strategies address contradictions between computational and experimental structural data?
Level: Advanced
Answer:
- Data Reconciliation :
- Refinement Tools : Apply SHELXL constraints (e.g., DFIX for bond distances) to align computational models with crystallographic data .
How should researchers validate purity and identify synthetic impurities?
Level: Basic
Answer:
- Analytical Methods :
- Common Impurities :
- Impurity A : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (retention time ~12.5 min) .
- Oxidation by-products : Monitor for quinoline N-oxide formation via IR (broad O–H stretch at 3200–3400 cm⁻¹) .
What in vitro assays are suitable for evaluating biological activity?
Level: Advanced
Answer:
- Kinase Inhibition :
- Cellular Uptake :
- Fluorescence microscopy with a dansyl-labeled analog (λex = 340 nm, λem = 510 nm) quantifies intracellular accumulation .
How can stability under physiological conditions be assessed?
Level: Basic
Answer:
- Solution Stability :
- Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC (e.g., loss of parent compound >10% indicates instability) .
- Photostability : Expose to UV light (λ = 254 nm) for 6 hrs. Check for quinoline ring decomposition via UV-Vis (absorbance shifts >20 nm) .
What computational tools predict solubility and logP for this compound?
Level: Advanced
Answer:
- Software :
- Experimental Validation : Perform shake-flask method in octanol/water. Partition coefficients (logP) >3 suggest poor aqueous solubility .
What crystallographic challenges arise during structure determination?
Level: Advanced
Answer:
- Crystal Growth : Slow evaporation from DMSO/EtOH (1:3) at 4°C minimizes twinning. For stubborn cases, seeding with microcrystals improves lattice formation .
- Refinement Issues :
Table 1: Key Spectroscopic and Crystallographic Data
| Parameter | IR (cm⁻¹) | 1H NMR (δ, ppm) | SC-XRD (Bond Length, Å) |
|---|---|---|---|
| Furan C=O | 1705 | - | 1.21 (C–O) |
| Quinolinone C=O | 1653 | - | 1.34 (C=O) |
| Aromatic protons | - | 7.21–9.35 | - |
| Dihedral angle (furan) | - | - | 7.03° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
